molecular formula C5H13N3O B1620702 4-T-butylsemicarbazide CAS No. 74255-46-2

4-T-butylsemicarbazide

Cat. No. B1620702
CAS RN: 74255-46-2
M. Wt: 131.18 g/mol
InChI Key: RQRLGHDOAMWLLQ-UHFFFAOYSA-N
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Patent
US06258806B1

Procedure details

To a vigorously stirred mixture of 0.33 g (0.0103 mol) of anhydrous hydrazine in 50 ml of dry ether was added 1 g (0.01 mol) of t-butyl isocyanate. The resulting mixture was stirred for 2 hr. at room temperature then was kept overnight at 4° C. The crystals formed were filtered off, washed with a small portion of ether and dried to give 0.94 g (72% yield) of (t-butylamino)carbonylhydrazine melting at 192-193° C. When this was substituted for t-butyl carbazate in Step A of Example 1, the identical process afforded 1-(t-butylamino)carbonyl-2-isopropylhydrazine in 58% yield as a white solid; NMR (CDCl3): 1.03 (d, 6H, isopropyl CH3); 1.33 (s, 9H, t-butyl CH3); 3.9 (broad s. 1H, NH); 6.02 (broad s, 2H, NH amide). When this was substituted for t-butyl 3-isopropylcarbazate in Step B of Example 19 the identical process afforded 1-(t-butylamino)carbonyl-2-[(2S,3S)-2-hydroxy-3-(phenylmethoxycarbonyl)amino-4-phenylbutyl]-2-isopropylhydrazine in 68%, yield, as a white solid; NMR (CDCl3): 1.0 (m, 6H, isopropyl CH3); 1.3 (s, 9H, t-butyl CH3); 2.33-4.22 (m, 8H, butyl CH2-1,4, CH-2,3, OH, isopropyl CH); 5.05 (s, 2H, methoxy CH2); 5.3 (m, 2H, NH); 5.91(m 1H, NH); 7.2, 7.35 (m, s, 5H, 5H, aromatic). When this was substituted for t-butyl 3-isopropryl[(2R, 3S)-2-hydroxy-3-(phenylmethoxycarbonyl)amino-4-phenylbutyl]carbazate in Example 3, the identical process afforded the title compound in 67% yield; melting point=119-125° C.; Rf (C)=0.06; Rf (D)=0.43; NMR(CDCl3): 1.0 (m, 6H, isopropyl CH3); 1.32 (s, 9H, t-butyl CH3); 2.24-3.38 (m, 7H, butyl CH2-1,4, CH-3, asn CH2); 3.38-4.63 (m, 3H, butyl CH-2, OH, isopropyl CH); 5.09 (m, 1H, asn CH); 5.63-8.4 (m, 16H, aromatic, NH); 9.0 (d, 1H, asn NH).
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[C:3]([N:7]=[C:8]=[O:9])([CH3:6])([CH3:5])[CH3:4]>CCOCC>[C:3]([NH:7][C:8]([NH:1][NH2:2])=[O:9])([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
NN
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature then was kept overnight at 4° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with a small portion of ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.